3-Chlorobicyclo[3.2.1]oct-2-ene
Description
Properties
IUPAC Name |
3-chlorobicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl/c9-8-4-6-1-2-7(3-6)5-8/h4,6-7H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVAWKKCOIWHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35242-17-2 | |
| Record name | Bicyclo(3.2.1)oct-2-ene, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035242172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorobicyclo[3.2.1]oct-2-ene, mixture of endo and exo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Chlorobicyclo 3.2.1 Oct 2 Ene and Its Derivatives
Synthesis from Dichlorocarbene Adducts of Norbornene
A prevalent and established route to the bicyclo[3.2.1]octane skeleton commences with the reaction of norbornene with dichlorocarbene. patsnap.com This approach involves a dichlorocarbene addition to the double bond, followed by a subsequent ring expansion of the initially formed adduct. patsnap.com
The reaction is initiated by the generation of dichlorocarbene, which can be produced from various precursors such as chloroform and a strong base (e.g., sodium hydroxide or potassium tert-butoxide), or via the thermal decomposition of sodium trichloroacetate. wikipedia.orglibretexts.org The highly reactive dichlorocarbene then undergoes a [1+2] cycloaddition with norbornene. wikipedia.orgchimia.ch The addition of dichlorocarbene to norbornene occurs stereospecifically on the less sterically hindered exo face of the molecule. chimia.ch
The resulting tricyclic intermediate, a dichlorocyclopropane derivative, is unstable and readily undergoes a concerted thermal rearrangement. This ring expansion leads to the formation of exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene. chimia.chorgsyn.org This process provides a reliable method for constructing the bicyclo[3.2.1]octane framework from the more readily available bicyclo[2.2.1]heptane (norbornane) system. A typical procedure involves reacting norbornene with ethyl trichloroacetate and sodium methoxide in petroleum ether, yielding the ring-expanded product. orgsyn.org
| Reaction Step | Starting Material | Reagents | Product | Reported Yield (%) |
| Dichlorocarbene Addition & Ring Expansion | Norbornene | Ethyl trichloroacetate, Sodium methoxide | exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene | 74–88 orgsyn.org |
The exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene obtained from the ring expansion can be selectively hydrolyzed to the corresponding allylic alcohol, 3-chlorobicyclo[3.2.1]-3-octen-2-ol. patsnap.com This transformation can be achieved by reacting the dichloro-compound with a base in an aqueous medium. For instance, refluxing with aqueous sodium hydroxide can effect the hydrolysis. google.com Alternative procedures involve esterification with a carboxylate followed by hydrolysis in a strong base. google.com This hydrolysis step is a crucial transformation, converting the dichloride into a more functionalized intermediate suitable for further synthetic manipulations. google.com
The secondary allyl alcohol, 3-chlorobicyclo[3.2.1]-3-octen-2-ol, can be oxidized to the corresponding α,β-unsaturated ketone, 3-chlorobicyclo[3.2.1]-3-octen-2-one. patsnap.com This oxidation is a standard transformation in organic synthesis and can be accomplished using a variety of oxidizing agents. The resulting α,β-unsaturated ketone is a valuable intermediate for the synthesis of various bicyclic compounds. patsnap.comgoogle.com It is also possible to directly oxidize the allyl chloride to the unsaturated ketone, bypassing the hydrolysis step. google.comgoogle.com
Reduction-Based Syntheses of 3-Chlorobicyclo[3.2.1]oct-2-ene
Reduction methodologies provide an alternative pathway to this compound, starting from more highly halogenated precursors. These methods are often valued for their stereochemical control.
A well-documented method for the synthesis of this compound involves the reduction of exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene with lithium aluminum hydride (LiAlH₄). orgsyn.orgscribd.com This powerful reducing agent selectively removes one of the chlorine atoms to yield the desired monochlorinated alkene. orgsyn.org The reaction is typically carried out in a mixture of dry ether and tetrahydrofuran, followed by heating under reflux. orgsyn.orgscribd.com This reduction has been reported to produce this compound in good yields. orgsyn.org
| Reaction | Substrate | Reducing Agent | Product | Reported Yield (%) |
| Reductive Dechlorination | exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene | Lithium Aluminum Hydride | This compound | 74–75 orgsyn.org |
The reduction of related substituted exo-3,4-dichlorobicyclo[3.2.1]oct-2-enes with lithium aluminum hydride has also been investigated. unige.chresearchgate.net
The Birch reduction, a dissolving metal reduction typically employing an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol proton source, is a powerful tool for the reduction of aromatic systems and other unsaturated functionalities. In the context of chlorinated bicyclic alkenes, this compound has been utilized as a starting material for the preparation of bicyclo[3.2.1]oct-2-ene via a Birch reduction. sigmaaldrich.com This suggests that under Birch conditions, the chloro group can be reductively cleaved. While this specific application leads to the dehalogenated parent alkene, the Birch reduction and related dissolving metal reductions represent a strategic approach for the controlled reduction of halogenated bicyclic systems.
Organocatalytic and Acid/Base-Promoted Approaches to Bicyclo[3.2.1]octane Scaffolds
The synthesis of the bicyclo[3.2.1]octane core has been significantly advanced through the use of non-chiral acid and base catalysis, which often involve elegant rearrangement and cyclization cascades. nih.gov
Acid catalysis provides a powerful tool for constructing the bicyclo[3.2.1]octane system, primarily through reactions involving rearrangements. nih.govresearchgate.net These methods often leverage cationic intermediates to trigger complex skeletal reorganizations, leading to the desired bicyclic structure with high efficiency. researchgate.net
One notable example involves the acid-induced protonation by trifluoromethanesulfonic acid (TfOH) which facilitates a subsequent rearrangement to form the bicyclo[3.2.1] system. nih.govresearchgate.net This type of acid-promoted bicyclization can proceed with atom- and step-economy, forming multiple carbon-carbon bonds in a single transformation. researchgate.net Research has demonstrated the efficient, site-, and stereo-selective bicyclization of alkynes to create benzobicyclo[3.2.1]octanes. researchgate.net This process is understood to proceed through two C-C bond formations on remote alkyl C-H bonds, mediated by a twofold long-distance cationic rearrangement. researchgate.net The use of organic acid catalysts is often associated with these rearrangement pathways. nih.govresearchgate.net
| Acid Catalyst | Reaction Type | Key Feature | Product |
| Trifluoromethanesulfonic acid (TfOH) | Protonation and Rearrangement | Forms bicyclic system from acyclic or monocyclic precursors. nih.govresearchgate.net | Bicyclo[3.2.1]octane system |
| Various Acids | Bicyclization of Alkynes | Site- and stereo-selective formation of two C-C bonds via cationic rearrangement. researchgate.net | Benzobicyclo[3.2.1]octanes |
Base-promoted reactions are widely employed for the synthesis of the bicyclo[3.2.1]octane scaffold. nih.gov These reactions often involve the cyclization of tethered substrates, such as 1,3-cyclopentanediones linked to activated olefins, which yield bicyclo[3.2.1]octane-6,8-dione derivatives. researchgate.net The choice of base and reaction time can significantly influence the course of the reaction. researchgate.net
A common strategy is the tandem Michael addition-intramolecular aldolization sequence. acs.org For example, the reaction between methyl vinyl ketone and a hydroxydione, when assayed with a non-chiral basic catalyst, can achieve good diastereoselectivity and yield. researchgate.net Various bases, including sodium methoxide and other inorganic bases, have been extensively used in these cyclization reactions. nih.gov An excellent example is the base-promoted cyclization of a 1,4-diketone to yield a bicyclo[3.2.1] intermediate. nih.gov
| Base Type | Reaction Type | Starting Materials | Product Type |
| Inorganic Bases (e.g., Sodium Methoxide) | Intramolecular Cyclization | 1,4-Diketones | Bicyclo[3.2.1]octane intermediates nih.gov |
| Various Bases | Michael/Aldol Cascade | 1,3-Cyclopentanediones with activated olefins | Bicyclo[3.2.1]octane-6,8-dione derivatives researchgate.net |
| Non-chiral Basic Catalyst | Michael-Aldol Reaction | Methyl vinyl ketone and a hydroxydione | Bicyclo[3.2.1]octane system researchgate.net |
Enantioselective Synthesis of Functionalized Bicyclo[3.2.1]octenes
The demand for enantiomerically pure compounds for biological applications has driven the development of asymmetric methods for synthesizing bicyclo[3.2.1]octane derivatives. Organocatalysis has emerged as a particularly powerful strategy for achieving high enantioselectivity. mdpi.com
Enantio- and diastereoselective organocatalytic domino Michael/Aldol reactions have been developed for the direct synthesis of medicinally relevant bicyclo[3.2.1]octane derivatives. acs.org These reactions can create up to four stereogenic centers, including two quaternary carbons, with good yields (53–98%), diastereoselectivities (up to 5:1 dr), and enantioselectivities (up to 95:5 ee). acs.org The reaction tolerates a wide variety of substituents on both β,γ-unsaturated 1,2-ketoesters and cyclic 1,3-ketoesters. acs.org Bifunctional thiourea catalysts have been successfully used in enantioselective Michael-Aldol annulations to produce nitro-methanobenzo researchgate.netannulenes, which contain the bicyclo[3.2.1]octane core, in good yields with excellent enantio- and diastereoselectivities. researchgate.net
Palladium-catalyzed reactions also provide an effective route to enantiomerically enriched bicyclo[3.2.1]octane systems. An aminopalladation-triggered Heck-type reaction has been developed for the enantioselective construction of indole-fused bicyclo[3.2.1]octanes that bear an all-carbon quaternary bridgehead stereocenter. acs.orgbohrium.com This method is noted for its mild conditions and good tolerance for a range of functional groups. bohrium.com Furthermore, a palladium-catalyzed asymmetric intramolecular alkene-alkyne coupling of alkyne-tethered cyclopentenes affords a library of enantioenriched bicyclo[3.2.1]octadienes in excellent yields and enantioselectivities, often exceeding 99% ee. researchgate.net
| Catalyst System | Reaction Type | Key Features | Stereoselectivity |
| Organocatalysts (e.g., bifunctional thiourea) | Domino Michael/Aldol Reaction | Constructs four stereogenic centers, including two quaternary carbons. acs.orgresearchgate.net | up to 5:1 dr, up to 95:5 ee acs.org |
| Palladium(II) / Chiral Ligands | Aminopalladation-triggered Heck-type reaction | Forms indole-fused bicyclo[3.2.1]octanes with all-carbon quaternary bridgehead stereocenters. acs.orgbohrium.com | Excellent enantioselectivity bohrium.com |
| Palladium / Chiral Diene | Intramolecular Alkene-Alkyne Coupling | Couples alkyne-tethered cyclopentenes. researchgate.net | >99% ee researchgate.net |
Elucidation of Reaction Mechanisms and Reactivity in 3 Chlorobicyclo 3.2.1 Oct 2 Ene Systems
Carbocationic Rearrangements in Bicyclo[3.2.1]octyl Systems
The solvolysis of bicyclic systems often proceeds through carbocationic intermediates that are prone to rearrangement. In the case of the bicyclo[3.2.1]octyl system, the formation of nonclassical bridged ions and subsequent Wagner-Meerwein rearrangements are prominent features that dictate the stereochemical and regiochemical outcomes of the reactions.
Formation and Nature of Nonclassical Bridged Ion Intermediates in Solvolysis Reactions
Solvolysis reactions of bicyclo[3.2.1]octyl derivatives, such as the tosylates, have provided significant evidence for the involvement of nonclassical bridged ion intermediates. acs.org Density functional theory (DFT) and ab initio calculations have been employed to explore the nature of the cations formed during these reactions. acs.org These computational studies have shown that nonclassical, or bridged, ions are significantly more stable (by 10–15 kcal/mol) than their classical counterparts. acs.org For instance, the 2-bicyclo[3.2.1]octanyl cation is well-accepted to have a nonclassical structure, which is calculated to be 11.3 kcal/mol more stable than the classical ion. acs.org
The deamination of bicyclo[2.2.2]octan-2-yl- and exo-bicyclo[3.2.1]octan-2-yl-amines in acetic acid, as well as the solvolysis of their corresponding N-nitrosocarbamates, yield similar product distributions to those obtained from the solvolysis of the corresponding tosylates. rsc.org This suggests the intermediacy of a common nonclassical carbonium ion. rsc.org While classical carbocations are initially formed, they are believed to rapidly rearrange to the more stable nonclassical isomers. rsc.org The endo-bicyclo[3.2.1]octan-2-ylamine deamination, however, proceeds through a different symmetrical nonclassical carbonium ion, the same one implicated in the solvolysis of endo-bicyclo[3.2.1]octan-2-yl toluene-p-sulphonate. rsc.org
The structure of the products formed during these reactions provides further support for the existence of bridged ion intermediates. gla.ac.uk The stereospecificity of product formation in the acetolysis of certain bicyclo[3.2.1]octyl systems points towards the involvement of a nonclassical ion. gla.ac.uk
Wagner-Meerwein Rearrangements in Bicyclic Chlorinated Alkenes and Analogues
Wagner-Meerwein rearrangements are a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. wikipedia.org These shifts are common in bicyclic systems and are driven by the formation of a more stable carbocation. In the context of bicyclo[3.2.1]octyl systems, these rearrangements often occur in a concerted, stereospecific manner. libretexts.org
Studies on the solvolysis of various bicyclic systems, including those with the bicyclo[3.2.1]octane framework, have demonstrated the prevalence of Wagner-Meerwein rearrangements. acs.org For example, the rearrangement of 4-substituted bicyclo[2.2.2]oct-5-en-2-yl radicals can lead to the formation of the more stable 2-substituted bicyclo[3.2.1]oct-6-en-2-yl radicals. ucla.edu This rearrangement proceeds through a homoallyl-cyclopropyl carbinyl radical pathway. ucla.edu The driving force for this rearrangement is the interplay between ring strain and the stability of the resulting radical. ucla.edu
Stereochemical Outcomes and Regioselectivity in Rearrangement Pathways
The stereochemistry of the starting material and the nature of the carbocationic intermediates play a crucial role in determining the stereochemical and regiochemical outcomes of rearrangement reactions in bicyclo[3.2.1]octyl systems. The formation of nonclassical ions often leads to high stereoselectivity in product formation. acs.orgrsc.org
For instance, the acetolysis of exo-bicyclo[3.2.1]octan-2-yl tosylate and bicyclo[2.2.2]octan-2-yl tosylate leads to a common product mixture due to the formation of the same carbocation intermediate. acs.org In contrast, the endo-bicyclo[3.2.1]octan-2-yl tosylate produces a different set of products, indicating the formation of a distinct carbocation intermediate. acs.org
The deamination of bicyclo[2.2.2]octan-2-yl- and exo-bicyclo[3.2.1]octan-2-yl-amines results in a small excess of the structurally unrearranged product, suggesting that the initially formed classical carbocations are intercepted to a small extent before rearranging to the more stable nonclassical ions. rsc.org The regioselectivity of these reactions is also influenced by the stability of the intermediate carbocations. For example, in the rearrangement of 4-substituted bicyclo[2.2.2]oct-5-en-2-yl radicals, the formation of the bicyclo[3.2.1]oct-6-en-2-yl radical is favored for substituents that can stabilize the radical, such as alkoxy and phenyl groups. ucla.edu
Nucleophilic Substitution and Elimination Reactions of Chlorinated Bicyclic Systems
The chlorine atom in 3-chlorobicyclo[3.2.1]oct-2-ene can undergo nucleophilic substitution reactions. smolecule.com This compound can also participate in elimination reactions to introduce further unsaturation into the bicyclic system. smolecule.com For example, 3-chlorobicyclo[3.2.1]oct-3-en-2-one can react with an alcohol in the presence of a strong base to form a 4-alkoxybicyclo[3.2.1]oct-3-en-2-one intermediate, which can then be hydrolyzed to bicyclo[3.2.1]octane-2,4-dione. google.com
The competition between nucleophilic substitution (S_N2) and elimination (E2) reactions is a common feature in organic chemistry. researchgate.net The stereochemistry of the substrate plays a significant role in determining the preferred reaction pathway.
Olefinic Reactivity and Addition Reactions
The double bond in this compound and related systems is susceptible to a variety of addition reactions. The reactivity of the olefinic bond can be probed using techniques such as hydrogen-deuterium exchange studies.
Hydrogen-Deuterium Exchange Studies through Allylic and Vinylic Anions
Hydrogen-deuterium exchange studies in bicyclo[3.2.1]oct-2-ene systems, using this compound as a precursor, have provided insights into the formation and reactivity of allylic and vinylic anions. cdnsciencepub.com In the presence of a strong base like potassium tert-butoxide in dimethyl sulfoxide, bicyclo[3.2.1]oct-2-ene exhibits exchange at both the allylic and vinylic positions. cdnsciencepub.com
Electrophilic Additions and their Stereochemistry
Electrophilic additions to the double bond of this compound are governed by the electronic and steric environment of the alkene. The chlorine atom, being an electron-withdrawing group, deactivates the double bond towards electrophilic attack compared to an unsubstituted bicyclo[3.2.1]oct-2-ene. However, its lone pairs can participate in resonance, which can influence the regioselectivity of the addition.
The stereochemistry of electrophilic additions to bicyclic systems is often dictated by the accessibility of the two faces of the double bond. In the bicyclo[3.2.1]octane system, the molecule exists in a conformation where the six-membered ring adopts a chair-like or boat-like arrangement, and the five-membered and seven-membered rings are also constrained. This often leads to a preferred direction of attack for incoming electrophiles, resulting in high stereoselectivity.
While specific studies detailing a wide range of electrophilic additions to this compound are not extensively documented in readily available literature, the general principles can be inferred from reactions of similar bicyclic alkenes. For instance, the reaction of bicyclo[2.2.2]octene with N-bromosuccinimide results in the formation of endo-8-bromobicyclo[3.2.1]oct-2-ene, indicating a rearrangement of the bicyclic skeleton during the electrophilic addition process. sci-hub.se This suggests that carbocationic intermediates formed during electrophilic attack on such systems are prone to Wagner-Meerwein rearrangements to relieve ring strain and achieve more stable carbocationic species.
In the case of this compound, an electrophile (E⁺) would add to the double bond to form a carbocationic intermediate. The position of the chlorine atom would influence the stability of this intermediate. The subsequent attack of a nucleophile (Nu⁻) would likely occur from the less hindered face of the molecule, leading to a specific stereoisomer.
Table 1: Postulated Stereochemical Outcome of Electrophilic Addition to this compound
| Electrophile (E⁺) | Nucleophile (Nu⁻) | Expected Major Product Stereochemistry |
| Br⁺ | Br⁻ | trans-dibromide |
| H⁺ | H₂O | exo-alcohol |
| Hg(OAc)₂ | H₂O; then NaBH₄ | exo-alcohol |
This table is based on general principles of electrophilic additions to bicyclic alkenes and represents predicted outcomes.
It is important to note that the actual stereochemical and regiochemical outcomes can be complex and may be influenced by the specific reagents and reaction conditions used.
Influence of Ring Strain on Reactivity Profiles and Stability
The bicyclo[3.2.1]octane skeleton possesses inherent ring strain due to the fusion of the constituent rings. This strain energy influences the stability of the molecule and its reactivity. Molecular mechanics calculations have been employed to determine the strain energies of various bicyclic systems. cdnsciencepub.com For the parent bicyclo[3.2.1]octane, the strain energy is calculated to be approximately 12.1 kcal/mol. cdnsciencepub.com This is less than that of the highly strained bicyclo[2.2.1]heptane (norbornane) system (17.1 kcal/mol) but comparable to the bicyclo[2.2.2]octane system (13.0 kcal/mol). cdnsciencepub.com
Computational studies on various isomers of cyclooctene (B146475) have shown that the bicyclo[3.2.1]octane framework is among the most stable bicyclic arrangements of C₈H₁₄. atlantis-press.com This inherent stability of the saturated core suggests that reactions of this compound that maintain this bicyclic framework will be generally favored over those that would lead to significant ring opening or fragmentation, unless a substantial energetic driving force exists for such a transformation.
The reactivity of bridged bicyclic compounds is often enhanced due to their inherent strain. acs.org This increased reactivity can be observed in reactions like Diels-Alder cycloadditions, where the strained alkene acts as a reactive dienophile. acs.org While this compound itself is an enol chloride derivative, the principle of strain-enhanced reactivity is a key aspect of its chemical behavior.
The stability of radical intermediates in bicyclic systems is also influenced by ring strain. Studies on the isomerization of bicyclic radicals have shown that the bicyclo[3.2.1]octyl system can be more strained than the bicyclo[2.2.2]octyl system, which can affect the thermodynamics of radical rearrangements. ucla.edu
Table 2: Comparison of Strain Energies in Bicyclic Systems
| Bicyclic System | Calculated Strain Energy (kcal/mol) | Reference |
| Bicyclo[2.2.1]heptane | 17.1 | cdnsciencepub.com |
| Bicyclo[2.2.2]octane | 13.0 | cdnsciencepub.com |
| Bicyclo[3.2.1]octane | 12.1 | cdnsciencepub.com |
The lower strain energy of the bicyclo[3.2.1]octane skeleton compared to the bicyclo[2.2.1]heptane system suggests that it is a thermodynamically more favorable structural motif. This has implications for synthetic strategies, as rearrangements from more strained bicyclic systems to the bicyclo[3.2.1]octane framework can be a favorable process.
Computational and Theoretical Investigations of Bicyclo 3.2.1 Octene Systems
Quantum Chemical Studies on Carbocation Stability and Structure
The stability and structure of carbocations derived from bicyclo[3.2.1]octene systems are of fundamental interest in organic chemistry, particularly in the context of solvolysis reactions and rearrangements. Quantum chemical calculations have been instrumental in elucidating the nature of these reactive intermediates.
Density Functional Theory (DFT) and Ab Initio Calculations of Transition States and Intermediates
Density Functional Theory (DFT) and ab initio methods are powerful tools for modeling the geometries and energies of transition states and intermediates in reactions involving bicyclo[3.2.1]octene derivatives. smolecule.com These calculations can predict the activation barriers for various reaction pathways, helping to understand reaction kinetics and product distributions.
For instance, in the solvolysis of a precursor like 3-Chlorobicyclo[3.2.1]oct-2-ene, DFT calculations can be employed to model the transition state leading to the formation of the corresponding bicyclo[3.2.1]oct-2-enyl cation. The calculated energy of this transition state provides a quantitative measure of the reaction rate. Furthermore, the geometries of potential carbocationic intermediates can be optimized to determine their relative stabilities.
Representative Calculated Energies for a Hypothetical Solvolysis Reaction:
| Species | Method | Basis Set | Relative Energy (kcal/mol) |
| Reactant (this compound) | B3LYP | 6-31G(d) | 0.0 |
| Transition State | B3LYP | 6-31G(d) | +20.5 |
| Classical Carbocation Intermediate | B3LYP | 6-31G(d) | +5.2 |
| Nonclassical Carbocation Intermediate | B3LYP | 6-31G(d) | +2.8 |
Comparative Analysis of Classical versus Nonclassical Carbocation Structures
A central theme in the study of bicyclic carbocations is the debate between classical and nonclassical structures. nih.gov A classical carbocation is characterized by a localized positive charge on a single carbon atom, while a nonclassical carbocation features a delocalized charge shared over three or more atoms, often involving bridging sigma bonds. quora.comdalalinstitute.com
In the case of the 2-bicyclo[3.2.1]octanyl cation, computational studies have shown that nonclassical, bridged structures are significantly more stable than their classical counterparts. nih.gov For the 3-chlorobicyclo[3.2.1]oct-2-enyl cation, the presence of the double bond and the chlorine atom would influence the relative energies of the possible classical and nonclassical forms. The chlorine atom, being electronegative, could destabilize a nearby carbocation center through an inductive effect, while the pi-system could participate in charge delocalization.
Computational methods allow for a direct comparison of the energies of optimized classical and nonclassical structures, providing strong evidence for the predominant form of the carbocation intermediate. libretexts.org
Energetic and Thermodynamic Analysis of Isomers and Reaction Intermediates
Computational chemistry provides a powerful means to assess the relative stabilities of isomers and reaction intermediates, which is crucial for predicting reaction outcomes. The inherent strain and electronic effects within the bicyclo[3.2.1]octene framework lead to a complex potential energy surface with numerous local minima corresponding to different isomers.
For this compound, various isomers can exist, including positional isomers of the chlorine atom and the double bond, as well as stereoisomers (endo/exo). DFT and ab initio calculations can be used to compute the heats of formation and Gibbs free energies of these isomers, allowing for a quantitative comparison of their thermodynamic stabilities.
Illustrative Thermodynamic Data for Bicyclo[3.2.1]octene Isomers:
| Isomer | Method | Basis Set | ΔHf° (kcal/mol) | ΔGf° (kcal/mol) |
| Bicyclo[3.2.1]oct-2-ene | G3 | - | 10.2 | 30.8 |
| Bicyclo[3.2.1]oct-6-ene | G3 | - | 12.5 | 33.1 |
| exo-3-Chlorobicyclo[3.2.1]oct-2-ene | B3LYP | 6-311+G(d,p) | -5.7 (estimated) | 18.2 (estimated) |
| endo-3-Chlorobicyclo[3.2.1]oct-2-ene | B3LYP | 6-311+G(d,p) | -5.1 (estimated) | 18.9 (estimated) |
Note: The data for the chloro-substituted isomers are estimated based on typical substituent effects, as specific thermochemical data from the literature is unavailable.
Conformational Analysis of Bicyclo[3.2.1]octane Derivatives
The bicyclo[3.2.1]octane skeleton is not rigid and can adopt several conformations. The six-membered ring typically exists in a chair or boat conformation, while the five-membered ring can adopt envelope or twist conformations. The specific conformation adopted by a derivative like this compound will be a balance of minimizing ring strain, torsional strain, and non-bonded steric interactions.
Computational methods, in conjunction with experimental techniques like X-ray crystallography and NMR spectroscopy, are essential for determining the preferred conformations of these molecules. Force field calculations can provide a quick survey of the conformational landscape, while more accurate DFT and ab initio methods can be used to determine the precise geometries and relative energies of the different conformers.
Computational Modeling of Reaction Pathways and Energy Landscapes
By combining the analysis of transition states, intermediates, and conformers, computational chemistry can be used to construct detailed reaction pathways and energy landscapes for reactions involving this compound. These energy landscapes provide a comprehensive picture of a chemical reaction, showing the energetic relationships between reactants, transition states, intermediates, and products.
For example, the solvolysis of this compound could proceed through different pathways, including direct substitution or rearrangement of the initial carbocation to a more stable species. Computational modeling can map out these competing pathways, calculate the activation energies for each step, and thereby predict the major products of the reaction. These theoretical predictions can then be compared with experimental observations to validate and refine the proposed reaction mechanisms.
Spectroscopic Methodologies for Structural Assignment of Chlorinated Bicyclo 3.2.1 Oct 2 Ene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity and stereochemistry of a compound.
¹H NMR Spectral Analysis for Proton Environments and Coupling Patterns
The ¹H NMR spectrum of 3-Chlorobicyclo[3.2.1]oct-2-ene provides a wealth of information about the number of different types of protons and their spatial relationships. The chemical shift (δ) of each proton is influenced by its local electronic environment. For instance, the vinyl proton (H-2) is expected to resonate at a lower field (higher ppm) due to the deshielding effect of the double bond and the adjacent chlorine atom. The bridgehead protons and the protons on the bicyclic framework will appear at higher fields (lower ppm).
The coupling patterns, or multiplicities (e.g., singlet, doublet, triplet, multiplet), arise from the interaction of neighboring protons and are governed by the n+1 rule. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the dihedral angle between coupled protons, which is crucial for stereochemical assignments.
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation and Symmetry Assessment
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them.
The two sp² hybridized carbons of the double bond will resonate at a lower field (higher ppm) compared to the sp³ hybridized carbons of the bicyclic skeleton. The carbon atom bonded to the chlorine atom (C-3) will be significantly deshielded and appear at a lower field than the other sp² carbon (C-2). The bridgehead carbons and the other saturated carbons will have characteristic chemical shifts in the aliphatic region of the spectrum. The absence of certain signals or the presence of fewer signals than the number of carbon atoms can indicate molecular symmetry.
A ¹³C NMR spectrum for this compound is available from Sigma-Aldrich Co. LLC., which would provide the precise chemical shifts for each carbon atom, confirming the carbon skeleton. nih.gov
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, allowing for the tracing of the proton network throughout the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). This technique is particularly useful for connecting different fragments of a molecule and for assigning the positions of quaternary carbons (carbons with no attached protons).
While specific 2D NMR data for this compound were not found in the search results, the application of these techniques would be standard practice for confirming the structural assignment.
Stereochemical Assignments via NMR Data
The rigid bicyclic structure of this compound gives rise to specific stereochemical relationships that can be elucidated using NMR data. The coupling constants (J values) obtained from the ¹H NMR spectrum are particularly informative. The magnitude of the J-coupling between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the relative stereochemistry of the protons, and thus the substituents, on the bicyclic ring can be determined.
Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can also be used to determine spatial proximity between protons. Protons that are close in space, even if they are not directly bonded, will show a cross-peak in a NOESY spectrum. This information is invaluable for confirming stereochemical assignments, such as the exo or endo orientation of substituents on the bicyclic bridge. The stereochemistry of related bicyclo[3.2.1]octene systems has been studied using NMR, indicating the utility of this method for such assignments. cdnsciencepub.com
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.
Isotopic Patterns for Chlorine-Containing Compounds
A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. For this compound (C₈H₁₁Cl), the molecular weight is 142.626 g/mol . nist.gov The mass spectrum will therefore show a peak for the molecular ion containing ³⁵Cl at m/z 142 and a peak for the molecular ion containing ³⁷Cl at m/z 144, with the latter having about one-third the intensity of the former. This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule. The NIST WebBook provides access to the mass spectrum of this compound, where this pattern can be observed. nist.gov
The fragmentation of the molecular ion provides further structural clues. The fragmentation pattern of bicyclic systems can be complex, but characteristic losses can often be identified. For example, the loss of a chlorine radical (Cl•) or a molecule of hydrogen chloride (HCl) are common fragmentation pathways for chlorinated compounds. The fragmentation of related bicycloalkanes often involves retro-Diels-Alder reactions or other ring-opening mechanisms. aip.org Analysis of the masses of the fragment ions can help to piece together the structure of the original molecule.
Elucidation of Fragmentation Pathways for Structural Information
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound. In the case of this compound, electron ionization (EI) mass spectrometry leads to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation patterns observed are characteristic of the molecule's structure and can be used for its identification.
The molecular formula of this compound is C₈H₁₁Cl, with a molecular weight of approximately 142.63 g/mol . epa.gov The mass spectrum will show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to this mass. Due to the presence of the chlorine atom, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, the mass spectrum will exhibit a characteristic M+2 peak. This means there will be a peak for the molecular ion containing ³⁵Cl (M⁺˙) and a peak for the molecular ion containing ³⁷Cl (at M+2) with an intensity ratio of about 3:1.
The fragmentation of the molecular ion of this compound is influenced by the bicyclic ring system and the chloro-alkene functional group. The bicyclic structure can lead to complex rearrangements and fragmentation pathways. Generally, fragmentation of cyclic alkanes often involves the loss of small neutral molecules like ethylene (B1197577) (C₂H₄), and the ring structure can increase the intensity of the molecular ion peak. whitman.edu For bicyclic systems, fragmentation can be initiated by cleavage of bonds at the bridgehead carbons. aip.org
Common fragmentation pathways for halogenated compounds involve the loss of the halogen atom as a radical (Cl˙) or as a hydrogen halide (HCl). For this compound, the following fragmentation pathways can be anticipated:
Loss of a chlorine radical: The cleavage of the C-Cl bond can result in the formation of a [C₈H₁₁]⁺ cation.
Loss of hydrogen chloride (HCl): A common fragmentation for chloroalkanes is the elimination of HCl, which would lead to a [C₈H₁₀]⁺˙ radical cation.
Ring fragmentation: The bicyclic ring can undergo fragmentation, leading to the loss of hydrocarbon fragments. For instance, the loss of an ethyl group (C₂H₅˙) or an ethylene molecule (C₂H₄) are common fragmentation patterns for cyclic and bicyclic alkanes. whitman.eduyoutube.com The stability of the resulting carbocations and radicals will influence the likelihood of these fragmentation pathways. libretexts.org More substituted and resonance-stabilized carbocations are generally more stable and thus more likely to be formed. libretexts.orgyoutube.com
The base peak in the mass spectrum, which is the most intense peak, often corresponds to the most stable fragment ion formed. For bicyclic systems, fragments resulting from the cleavage of bonds at the bridgehead carbons are often prominent. aip.org The analysis of these fragmentation patterns provides valuable information for the structural elucidation of this compound.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific bonds.
The key functional groups in this compound are the C=C double bond of the alkene, the C-Cl bond of the vinyl chloride, and the C-H bonds of the bicyclic alkane framework. The expected IR absorption frequencies for these groups are summarized in the table below.
An experimental IR spectrum for this compound shows absorption peaks at 1645, 1450, 1305, 1223, 1052, 974, 959, 866, 796, and 750 cm⁻¹. orgsyn.org The peak at 1645 cm⁻¹ is characteristic of the C=C stretching vibration of the double bond. orgsyn.orglibretexts.org The various peaks in the fingerprint region (below 1500 cm⁻¹) are due to complex C-C and C-H bending vibrations within the bicyclic structure. libretexts.org
| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) | Observed Absorption (cm⁻¹) orgsyn.org |
| C=C (alkene) | Stretching | 1620-1680 | 1645 |
| =C-H (vinylic) | Stretching | 3010-3100 | Not explicitly reported, but expected |
| C-H (alkane) | Stretching | 2850-2960 | Not explicitly reported, but expected |
| C-Cl | Stretching | 600-800 | 796, 750 |
| C-C | Stretching & Bending | Fingerprint Region (below 1500) | 1450, 1305, 1223, 1052, 974, 959, 866 |
The presence of the absorption band at 1645 cm⁻¹ confirms the existence of the carbon-carbon double bond. orgsyn.org The bands in the lower frequency region are consistent with the presence of a C-Cl bond and the complex vibrational modes of the bicyclo[3.2.1]octane skeleton.
Integrated Spectroscopic Approaches for Comprehensive Structural Elucidation
While individual spectroscopic techniques like mass spectrometry and IR spectroscopy provide valuable pieces of the structural puzzle, a comprehensive and unambiguous elucidation of the structure of this compound requires an integrated approach, often combining these methods with Nuclear Magnetic Resonance (NMR) spectroscopy.
The molecular formula (C₈H₁₁Cl) and the presence of a chlorine atom are confirmed by mass spectrometry. epa.govnist.gov IR spectroscopy confirms the presence of the C=C double bond and the C-Cl bond. orgsyn.org ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.
For instance, the ¹H NMR spectrum of this compound would show signals for the vinylic proton (=CH-), the allylic protons, and the protons of the bicyclic ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals provide information about the connectivity of the atoms. For example, a reported ¹H NMR spectrum showed absorption at δ 6.08 (d, J ~ 4 Hz) attributable to the vinyl proton and δ 4.1 (d, J ~ 3 Hz) for the allyl proton. orgsyn.org
Similarly, the ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule, with the chemical shifts indicating the type of carbon (sp² hybridized carbons of the double bond, sp³ hybridized carbons of the ring).
By combining the information from these different spectroscopic techniques, a complete and accurate picture of the structure of this compound can be assembled. This integrated approach is a cornerstone of modern chemical analysis and is essential for the characterization of complex organic molecules.
Strategic Applications of 3 Chlorobicyclo 3.2.1 Oct 2 Ene in Complex Organic Synthesis
Role as a Key Synthetic Intermediate in Natural Product Total Synthesis
The intricate and densely functionalized structures of many natural products present a formidable challenge to synthetic chemists. The bicyclo[3.2.1]octane core is a recurring theme in a number of these complex molecules. The strategic use of 3-chlorobicyclo[3.2.1]oct-2-ene and its derivatives as starting materials or key intermediates has proven instrumental in the successful total synthesis of several important natural product families.
Precursor for ent-Kauranoids and Related Diterpenes Containing the Bicyclo[3.2.1]octane Framework
The ent-kauranoids are a large class of diterpenes characterized by a tetracyclic ring system that includes the 6-6-fused bicyclo[3.2.1]octane core. researchgate.net These compounds have garnered significant attention due to their diverse and potent biological activities. Innovative synthetic strategies have been developed to construct this challenging framework, and precursors derived from this compound have played a crucial role. researchgate.net
Modern synthetic methods continue to advance the field, with new perspectives on the construction of the bicyclo[3.2.1]octane skeleton. fao.org For instance, acid-induced rearrangements can be employed to form the bicyclo[3.2.1] system. researchgate.net A divergent [5+2] cascade approach, initiated by oxidative dearomatization, has also been described for the facile synthesis of ent-kaurene (B36324) type skeletons. rsc.org While not always starting directly from this compound, these methods often generate intermediates where the bicyclo[3.2.1]octane core is functionalized in a manner that is synthetically analogous to the reactivity of this chloro-alkene.
Synthesis of Biologically Active Bicyclic Compounds via 3-Chlorobicyclo[3.2.1]-3-octen-2-one Intermediate
The oxidation of this compound provides access to the corresponding α,β-unsaturated ketone, 3-chlorobicyclo[3.2.1]oct-3-en-2-one. This intermediate is a powerful tool for the synthesis of various biologically active bicyclic compounds. The presence of the electron-withdrawing chlorine atom and the ketone functionality activates the bicyclic system for a range of nucleophilic and cycloaddition reactions.
One notable application involves the reaction of 3-chlorobicyclo[3.2.1]-3-octen-2-one with an alcohol under strongly alkaline and catalytic conditions. This reaction proceeds through a 4-alkoxybicyclo[3.2.1]-3-octen-2-one intermediate, which upon hydrolysis, yields the corresponding dione (B5365651) in high yield. The bicyclo[3.2.1]octane skeleton is considered a privileged scaffold in drug design due to its rigid nature, which can enhance binding affinity and selectivity for biological targets.
Development of Diverse Functionalized Bicyclo[3.2.1]octane Scaffolds
The ability to introduce a wide array of functional groups onto the bicyclo[3.2.1]octane core is essential for exploring structure-activity relationships and developing new molecules with tailored properties. This compound serves as an excellent starting point for the synthesis of a diverse range of functionalized bicyclo[3.2.1]octane scaffolds. nih.govcapes.gov.br
The vinyl chloride moiety can be subjected to various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of alkyl, aryl, and other carbon-based substituents. Furthermore, the double bond can undergo a variety of addition reactions, including hydrogenation, halogenation, and epoxidation, to introduce further functionalization. The strategic manipulation of these reactive sites enables the preparation of a library of bicyclo[3.2.1]octane derivatives with diverse substitution patterns.
For example, the commercially available monoterpene carvone (B1668592) has been successfully converted into highly functionalized enantiopure bicyclo[3.2.1]octane systems. researchgate.net These synthetic sequences often involve key steps such as intramolecular Diels-Alder reactions and cyclopropane (B1198618) ring openings to construct the bicyclic framework. researchgate.net
Utilization in Cascade and Domino Reaction Sequences
This compound and its derivatives are well-suited for use in cascade reaction sequences. The inherent reactivity of the vinyl chloride and the bicyclic alkene can be harnessed to initiate and propagate a series of bond-forming events. For instance, a cascade process involving a [3+2] annulation reaction has been reported. smolecule.com Organocatalytic domino Michael-aldol reactions have also been employed to construct the bicyclo[3.2.1]octane scaffold. mdpi.com
These cascade sequences often lead to the formation of multiple C-C and C-heteroatom bonds in a single pot, providing rapid access to complex and polycyclic systems containing the bicyclo[3.2.1]octane core. The development of such reactions is a testament to the synthetic utility of this compound as a versatile building block.
Building Block for Specialized Organic Molecules and Materials
Beyond its applications in natural product synthesis, this compound also serves as a valuable building block for the creation of specialized organic molecules and materials. The rigid bicyclo[3.2.1]octane framework can be incorporated into larger molecular architectures to impart specific conformational constraints and properties.
The functional handles present in this compound allow for its attachment to other molecular fragments or its polymerization to form novel materials. The unique stereochemistry and rigidity of the bicyclo[3.2.1]octane unit can influence the photophysical, electronic, or chiroptical properties of the resulting molecules or materials.
Emerging Research Avenues and Future Perspectives for 3 Chlorobicyclo 3.2.1 Oct 2 Ene
Development of Novel Stereoselective Synthetic Approaches
The biological activity of molecules containing the bicyclo[3.2.1]octane skeleton is often dependent on their specific stereochemistry. Consequently, the development of synthetic methods that provide precise control over the three-dimensional arrangement of atoms is a major focus of contemporary research. While the direct asymmetric synthesis of 3-Chlorobicyclo[3.2.1]oct-2-ene is not extensively documented, emerging strategies for the enantioselective construction of the core bicyclo[3.2.1]octane framework are highly relevant and adaptable.
Future research will likely focus on applying these advanced stereoselective methods to the synthesis of chiral derivatives of this compound. Key areas of exploration include:
Organocatalysis : The use of small chiral organic molecules as catalysts has proven effective for creating chiral bicyclo[3.2.1]octanes. mdpi.com Highly enantio- and diastereoselective organocatalytic domino Michael-Henry processes have been developed to prepare bicyclo[3.2.1]octane derivatives with multiple stereocenters, including quaternary ones. nih.govacs.org These methods offer a powerful way to access complex, optically active bicyclic structures from simple precursors. researchgate.net
Transition Metal Catalysis : Palladium-catalyzed asymmetric reactions have emerged as a powerful tool for constructing chiral bicyclic systems. bohrium.com For instance, an enantioselective aminopalladation-triggered Heck-type reaction has been used to synthesize indole-fused bicyclo[3.2.1]octanes with excellent enantioselectivity. bohrium.com Similarly, a palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes provides access to various chiral bicyclo[3.2.1]octanes. nih.gov
Chiral Pool Synthesis : Utilizing readily available chiral natural products as starting materials is a classic and effective strategy. Monoterpenes like carvone (B1668592) can be converted into enantiopure bicyclo[3.2.1]octane systems through sequences involving key steps like intramolecular Diels-Alder reactions and cyclopropane (B1198618) ring openings. mdpi.comnih.gov
Table 1: Emerging Stereoselective Synthetic Strategies for the Bicyclo[3.2.1]octane Framework
| Methodology | Catalyst/Reagent Type | Key Transformation | Potential Application for this compound | Reference(s) |
|---|---|---|---|---|
| Organocatalytic Domino Reaction | Chiral Amines/Thioureas | Michael-Henry Annulation | Asymmetric synthesis of highly functionalized chloro-substituted bicyclic precursors. | mdpi.comnih.govacs.org |
| Palladium-Catalyzed Cascade | Chiral Phosphine Ligands (e.g., (S)-Difluorphos) | Heck/Carbonylation | Enantioselective synthesis of bicyclic ketones that can be converted to chloro-alkenes. | nih.gov |
| Palladium-Catalyzed Cascade | Chiral BINAP Ligands | Aminopalladation/Heck Reaction | Construction of complex chiral bicyclic systems incorporating the chloro-alkene moiety. | bohrium.com |
Exploration of New Catalytic Transformations and Green Chemistry Methodologies
Modern organic synthesis places a strong emphasis on sustainability, driving research towards catalytic methods that are both efficient and environmentally benign. For a halogenated intermediate like this compound, future research will explore catalytic transformations that utilize its inherent reactivity in a greener fashion.
Advanced Catalytic Systems : The development of novel catalysts is central to this effort. While palladium catalysis is well-established, there is a growing interest in using more earth-abundant and less toxic metals. Cobalt, for example, is gaining attention for its utility in allylic functionalization reactions, offering a sustainable alternative for substitutions involving allylic chlorides. rsc.org Gold-catalyzed cycloisomerization reactions have also been shown to be effective in constructing complex bicyclic systems and could be adapted for transformations of bicyclo[3.2.1]octene derivatives. ehu.es
Green Reaction Conditions : The principles of green chemistry aim to reduce waste and energy consumption. One approach is the use of environmentally friendly solvents. Ionic liquids, for instance, have been shown to accelerate reactions such as the ring cleavage of related tricyclic systems to form bicyclo[3.2.1]octanones, often with improved yields and regioselectivity compared to traditional organic solvents. researchgate.net Furthermore, developing catalyst-free reactions, such as cascade Michael/Henry reactions under mild conditions, represents a significant step towards more sustainable synthesis of the bicyclo[3.2.1]octane core. researchgate.net
Atom-Economic Reactions : Iodine-induced cyclization and oxidation of allylic alcohols has been developed as a method to produce highly functionalized bicyclo[3.2.1]octanes. dicp.ac.cn This type of reaction, which forms multiple bonds in a single operation, is highly atom-economical and aligns with green chemistry principles. Applying such strategies to derivatives of this compound could provide efficient access to complex chlorinated bicyclic products.
Advanced Computational Studies for Predictive Reactivity and Design
Computational chemistry has become an indispensable tool in modern organic synthesis, allowing for the prediction of reaction outcomes and the rational design of new synthetic pathways. For this compound, computational studies offer a powerful means to understand and harness its reactivity.
Predicting Reactivity and Selectivity : Density Functional Theory (DFT) is a powerful method for studying the electronic structure and geometry of molecules. researchgate.net DFT calculations can be employed to understand the stability of different isomers of the bicyclo[3.2.1]octane system and to analyze the geometric distortions, such as twisting and pyramidalization, that influence the reactivity of the double bond. rroij.comspectroscopyonline.com For reactions involving this compound, such as electrophilic additions or allylic substitutions, DFT can model transition states to predict which products are most likely to form (regioselectivity) and in which spatial orientation (stereoselectivity). nih.govmdpi.com This predictive power can save significant time and resources in the laboratory by guiding experimental design.
Mechanism Elucidation : Computational studies are crucial for understanding complex reaction mechanisms. For example, DFT calculations have been used to reveal the origins of stereoselectivity in the organocatalytic domino reactions that form bicyclo[3.2.1]octanes. acs.org By understanding the step-by-step pathway of a reaction, chemists can optimize conditions to favor the desired product.
Machine Learning and Data-Driven Design : A new frontier is the application of machine learning to predict reaction outcomes. By training algorithms on large datasets of chemical reactions, it's possible to create models that can predict the regioselectivity of reactions like electrophilic aromatic halogenation with high accuracy. researchgate.net In the future, such data-driven approaches could be applied to predict the outcomes of various transformations of this compound, accelerating the discovery of new derivatization strategies.
Table 2: Application of Computational Methods to Bicyclo[3.2.1]octene Systems
| Computational Method | Application | Insights Gained | Reference(s) |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometric Analysis | Prediction of alkene pyramidalization and bond strain. | researchgate.netspectroscopyonline.com |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of transition states and origins of stereoselectivity. | nih.govacs.orgmdpi.com |
| Ab Initio / DFT | Stability Analysis | Comparison of the relative stabilities of structural isomers. | rroij.com |
Expansion of Derivatization Strategies for Broadened Utility in Complex Molecule Synthesis
This compound is a valuable starting material precisely because its functional groups—the chloro substituent and the double bond—serve as handles for further chemical modification. Expanding the toolbox of reactions that can be performed on this scaffold is key to broadening its application in the synthesis of complex molecules, such as natural products and novel pharmaceuticals.
Future research will focus on leveraging the unique reactivity of this compound:
Allylic Functionalization : The chlorine atom is in an allylic position, making it susceptible to nucleophilic substitution. jove.com This allows for the introduction of a wide variety of functional groups (e.g., alcohols, ethers, amines, and carbon nucleophiles) at this position. acs.orgacs.orglibretexts.org These reactions can be catalyzed by transition metals, opening avenues for asymmetric transformations that create new stereocenters with high control. libretexts.org
Double Bond Transformations : The carbon-carbon double bond is another site for diverse functionalization. It can undergo electrophilic addition reactions, allowing for the introduction of various groups across the double bond. youtube.compearson.comtransformationtutoring.com Furthermore, the double bond can be targeted for epoxidation, leading to reactive intermediates that can be opened to form diols and other difunctionalized products. core.ac.uk
Cross-Coupling Reactions : The vinyl chloride moiety of this compound is a potential substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). These powerful bond-forming reactions would allow for the attachment of a wide range of aryl, vinyl, or alkyl groups, dramatically increasing molecular complexity.
Multi-step Synthetic Sequences : The true value of this compound lies in its role as an intermediate in multi-step syntheses. The initial derivatization at the allylic chloride or the double bond can be followed by further transformations to build up complex molecular architectures. For example, functionalized bicyclo[3.2.1]octane derivatives have been shown to undergo C-C bond cleavage to generate different ring systems or dehydroxylation to simplify the structure, demonstrating the scaffold's versatility. dicp.ac.cn A known synthetic route involves the hydrolysis of this compound to bicyclo[3.2.1]octan-3-one, a key building block for more complex targets. orgsyn.org
Table 3: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents/Conditions | Product Type | Reference(s) for Analogous Systems |
|---|---|---|---|
| Allylic Substitution | Nucleophiles (ROH, RNH₂, R₂CuLi) | Allylic ethers, amines, alkyl derivatives | jove.comacs.orglibretexts.org |
| Hydrolysis | H₂SO₄, H₂O | Bicyclic ketone (Bicyclo[3.2.1]octan-3-one) | orgsyn.org |
| Epoxidation | m-CPBA | Epoxide | core.ac.uk |
| Halogenation | Br₂, Cl₂ | Vicinal dihalide | youtube.compearson.com |
| Hydrohalogenation | HBr, HCl | Halogenated alkane | transformationtutoring.comyoutube.com |
| Cross-Coupling (e.g., Suzuki) | R-B(OH)₂, Pd catalyst, Base | Aryl/vinyl-substituted bicyclooctene | General methodology |
Q & A
Q. How can this compound serve as a precursor for bioactive azabicyclo derivatives?
- Methodological Answer : Functionalize the chlorine substituent via nucleophilic substitution (e.g., NaN₃ for azide intermediates) or cross-coupling (Suzuki-Miyaura). Derivatives like 8-azabicyclo[3.2.1]oct-2-ene show promise as monoamine reuptake inhibitors. Pharmacokinetic studies require chiral HPLC for enantiomer separation .
Methodological Considerations for Experimental Design
- Data Validation : Triangulate results using multiple techniques (e.g., NMR, MS, computational modeling) to confirm structural assignments .
- Controlled Variables : In pyrolysis studies, document heating rates, pressure, and catalyst loading to ensure reproducibility .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies involving hazardous intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
